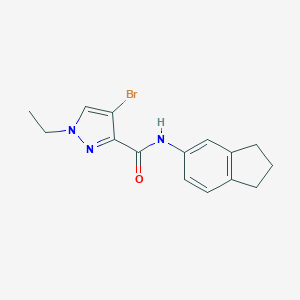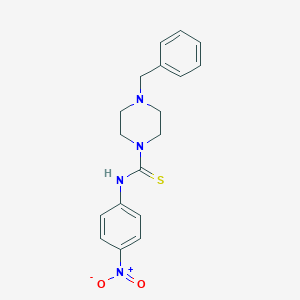![molecular formula C14H15BrN4OS B280091 N-(2-bromo-4-methylphenyl)-N'-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]thiourea](/img/structure/B280091.png)
N-(2-bromo-4-methylphenyl)-N'-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-bromo-4-methylphenyl)-N'-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]thiourea is a synthetic organic compound characterized by its unique chemical structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromo-4-methylphenyl)-N'-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]thiourea typically involves multiple steps. The starting materials often include 2-bromo-4-methylphenyl isothiocyanate and 1-ethyl-1H-pyrazole-4-carboxylic acid. The reaction conditions usually require a solvent such as dichloromethane or tetrahydrofuran, and the presence of a base like triethylamine to facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to enhance efficiency and yield. The reaction parameters are optimized to ensure scalability and reproducibility, with careful control of temperature, pressure, and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-bromo-4-methylphenyl)-N'-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]thiourea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as sodium azide or potassium cyanide in polar aprotic solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides, nitriles, or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
N-(2-bromo-4-methylphenyl)-N'-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]thiourea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of N-(2-bromo-4-methylphenyl)-N'-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]thiourea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[(2-bromo-4-methylphenyl)carbamothioyl]furan-2-carboxamide
- N-[(4-methylphenyl)carbamothioyl]-2-nitrobenzamide
Uniqueness
N-(2-bromo-4-methylphenyl)-N'-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]thiourea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C14H15BrN4OS |
|---|---|
Molekulargewicht |
367.27 g/mol |
IUPAC-Name |
N-[(2-bromo-4-methylphenyl)carbamothioyl]-1-ethylpyrazole-4-carboxamide |
InChI |
InChI=1S/C14H15BrN4OS/c1-3-19-8-10(7-16-19)13(20)18-14(21)17-12-5-4-9(2)6-11(12)15/h4-8H,3H2,1-2H3,(H2,17,18,20,21) |
InChI-Schlüssel |
FWPLBTGRHVQHRZ-UHFFFAOYSA-N |
SMILES |
CCN1C=C(C=N1)C(=O)NC(=S)NC2=C(C=C(C=C2)C)Br |
Kanonische SMILES |
CCN1C=C(C=N1)C(=O)NC(=S)NC2=C(C=C(C=C2)C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-AMINO-4-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-8-[(E)-1-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE](/img/structure/B280009.png)
![4,5-dibromo-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-thiophenecarboxamide](/img/structure/B280010.png)
![2-phenyl-N-[(4-sulfamoylphenyl)carbamothioyl]quinoline-4-carboxamide](/img/structure/B280011.png)
![Ethyl 3-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanoate](/img/structure/B280012.png)

![ethyl 5-({[3-(ethoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]amino}carbonyl)-1-methyl-1H-pyrazole-3-carboxylate](/img/structure/B280016.png)
![5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~2~-[4-(1H-PYRAZOL-1-YLMETHYL)PHENYL]-2-FURAMIDE](/img/structure/B280018.png)
![1-methyl-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B280020.png)
![2-AMINO-4-{4-[(4-CHLORO-2-METHYLPHENOXY)METHYL]-5-METHYL-2-THIENYL}-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE](/img/structure/B280021.png)
![ethyl 5-[({3-cyano-5-[(diethylamino)carbonyl]-4-methyl-2-thienyl}amino)carbonyl]-1-methyl-1H-pyrazole-3-carboxylate](/img/structure/B280023.png)
![ETHYL 5-({[3-(AMINOCARBONYL)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL]AMINO}CARBONYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE](/img/structure/B280025.png)

![N-(4-methoxyphenyl)-4-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide](/img/structure/B280033.png)
